Calcium superphosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Calcium superphosphate, also known as superphosphate of lime, is a widely used phosphate fertilizer. It is produced by the reaction of phosphate rock with sulfuric acid, resulting in a product that contains soluble phosphorus, which is essential for plant growth. This compound has revolutionized agricultural productivity by providing an efficient and cost-effective source of phosphorus.

准备方法

Synthetic Routes and Reaction Conditions: The production of calcium superphosphate involves several key steps:

Crushing and Grinding of Phosphate Rock: The phosphate rock is crushed and ground to increase its surface area, which enhances the subsequent reaction with sulfuric acid.

Acidolytic Reaction: The ground phosphate rock is mixed with sulfuric acid in a specific proportion. The reaction between calcium phosphate in the rock and sulfuric acid produces this compound and calcium sulfate. The reaction equation is: [ \text{Ca}_3(\text{PO}_4)_2 + 3\text{H}_2\text{SO}_4 \rightarrow 3\text{CaSO}_4 + 2\text{H}_3\text{PO}_4 ]

Aging Process: The mixture is aged to separate this compound from calcium sulfate. Temperature and time are controlled to ensure product quality and yield.

Post-Processing: The final steps include filtering, washing, and drying to obtain the finished product

Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The equipment used includes crushers, grinders, reactors, maturation equipment, filtration equipment, and drying equipment. The production process is optimized to improve efficiency, yield, and product quality .

化学反应分析

Soil Interaction Dynamics

In soil, calcium superphosphate undergoes dissolution and ion exchange, influenced by pH and soil composition:

\text{Ca}(\text{H}_2\text{PO}_4)_2\cdot \text{H}_2\text{O}\rightarrow \text{Ca}^{2+}+2\text{H}_2\text{PO}_4^-+\text{H}_2\text{O}$$**[ReactionswithSoilComponents](pplx://action/followup)**-**[CalciumCarbonate(CalcareousSoils)](pplx://action/followup)**:

\text{Ca}(\text{H}_2\text{PO}_4)_2 + 2\text{CaCO}_3 \rightarrow 3\text{CaHPO}_4 + 2\text{CO}_2 + \text{H}_2\text{O} $$

Reduces P availability due to CaHPO₄ precipitation .

-

Aluminum/Fe Oxides (Acidic Soils) :

\text{H}_2\text{PO}_4^-+\text{Al OH }_3\rightarrow \text{AlPO}_4+3\text{H}_2\text{O}$$ImmobilizesphosphateasinsolubleAlPO₄orFePO₄[5][7].

Environmental and Agricultural Implications

Phosphorus Mobility

-

Leaching Risk : In soilless mixes, Ca(H₂PO₄)₂·H₂O dissolves rapidly, increasing P mobility and potential runoff .

-

Stabilization : Combined application with biochar reduces Cd uptake in contaminated soils by 46% (shoots) and 25% (roots) .

Comparative Efficiency

| Property | This compound | Triple Superphosphate (TSP) |

|---|---|---|

| P₂O₅ Content | 16–22% | 44–46% |

| Water Solubility | >90% | >90% |

| Byproduct | Gypsum (CaSO₄) | None |

| Cost Efficiency | Lower P concentration | Higher P concentration |

Industrial Byproduct Utilization

Gypsum (CaSO₄) from SSP synthesis is repurposed in:

科学研究应用

Calcium superphosphate has a wide range of applications in scientific research:

Agriculture: It is primarily used as a fertilizer to enhance soil phosphorus levels, promoting plant growth and increasing crop yields.

Environmental Science: Used in studies related to soil nutrient management and the mitigation of greenhouse gas emissions during composting.

Industrial Applications: Employed in the production of other phosphate-based compounds and materials.

作用机制

The primary mechanism of action of calcium superphosphate involves the release of soluble phosphorus, which is readily absorbed by plants. This phosphorus is essential for various biochemical processes, including energy transfer, photosynthesis, and the synthesis of nucleic acids. In environmental applications, it influences microbial communities and nutrient cycling .

相似化合物的比较

Triple Superphosphate: Contains a higher concentration of phosphorus compared to calcium superphosphate.

Monocalcium Phosphate: Another phosphate fertilizer with different solubility and application properties

Uniqueness: this compound is unique due to its balanced phosphorus content and its ability to provide both phosphorus and calcium to plants. It is particularly beneficial in soils deficient in calcium, offering an advantage over other phosphate fertilizers .

属性

CAS 编号 |

10031-30-8 |

|---|---|

分子式 |

CaH5O5P |

分子量 |

156.09 g/mol |

IUPAC 名称 |

calcium;dihydrogen phosphate;hydrate |

InChI |

InChI=1S/Ca.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |

InChI 键 |

SNEQGKNGRFIHGW-UHFFFAOYSA-N |

SMILES |

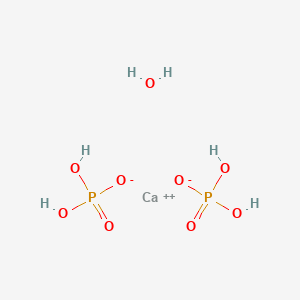

O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Ca+2] |

规范 SMILES |

O.OP(=O)(O)O.[Ca] |

Key on ui other cas no. |

10031-30-8 |

物理描述 |

PelletsLargeCrystals |

Pictograms |

Corrosive; Irritant |

同义词 |

acid calcium phosphate calcium bisphosphate calcium phosphate, monobasic calcium superphosphate monocalcium orthophosphate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Calcium superphosphate is a source of phosphorus []. Upon application to the soil, it dissolves and releases phosphorus in forms that plants can readily absorb []. Phosphorus is a vital component of DNA, RNA, and ATP, essential for energy transfer, photosynthesis, root development, and overall plant growth [, ].

ANone: Yes, the effectiveness of phosphorus fertilizers depends on their solubility and the forms of phosphorus present. This compound contains a mixture of water-soluble and citrate-soluble forms of phosphorus, which become available to plants at different rates [].

ANone: Research indicates that this compound can affect the transformation of heavy metals like lead (Pb) in contaminated soils []. It promotes the conversion of lead from bioavailable forms to more stable, less bioavailable forms, like residual lead, thereby reducing lead uptake by plants [].

ANone: this compound is primarily composed of monocalcium phosphate monohydrate (Ca(H2PO4)2·H2O) and calcium sulfate (CaSO4) [].

ANone: While this compound can be beneficial for plant growth, mixing it with certain fertilizers like urea and lime can reduce the water-soluble phosphorus content over time []. This highlights the importance of understanding potential interactions between fertilizer components.

ANone: Research shows that while the water-soluble phosphorus content in mixtures containing this compound may decrease over time, the available phosphorus remains relatively stable []. This suggests that proper storage is crucial to maintain its effectiveness.

ANone: Research has explored the use of this compound as an additive to reduce ammonia emissions from livestock manure [, ]. The application of this compound to rabbit manure, for example, led to a significant reduction in ammonia emissions without negatively impacting other measured parameters [, ].

ANone: Studies show that continuous application of this compound, particularly those produced from REE-rich phosphate rocks, can lead to a gradual increase in REE content in the topsoil []. This accumulation warrants further investigation to understand potential ecological consequences.

ANone: Composting is a valuable method for recycling organic waste, but nitrogen loss through ammonia volatilization poses an environmental concern. Research indicates that adding this compound or magnesium hydroxide-phosphoric acid solution during the composting of cyanobacteria can significantly inhibit nitrogen loss and enhance the nitrogen content of the final compost [].

ANone: Yes, various phosphate fertilizers are available, each with different properties and effects on plant growth. Research comparing calcium magnesium phosphate and this compound for eggplant cultivation found that while both benefited from biochar addition, calcium magnesium phosphate resulted in better growth, yield, and fruit quality [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。